molecular formula C20H18N4OS B7550583 2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide

2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide

Cat. No.: B7550583
M. Wt: 362.4 g/mol
InChI Key: JRRZBMAWYREEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, AMI-1, and has been synthesized using various methods. In

Mechanism of Action

AMI-1 inhibits LSD1 by binding to its active site and preventing it from removing methyl groups from histone proteins. This results in an increase in histone methylation, which can lead to changes in gene expression. The mechanism of action of AMI-1 has been studied using X-ray crystallography and other techniques, which have provided insights into its binding interactions with LSD1.
Biochemical and Physiological Effects:
AMI-1 has been shown to have biochemical and physiological effects in various cell types and animal models. In cancer cells, AMI-1 has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). In animal models, AMI-1 has been shown to have anti-tumor effects and improve survival rates. Additionally, AMI-1 has been shown to have effects on the nervous system, including the potential to improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using AMI-1 in lab experiments is its specificity for LSD1, which allows for targeted inhibition of this enzyme. Additionally, AMI-1 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using AMI-1 is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Additionally, more research is needed to fully understand the long-term effects of AMI-1 on gene expression and physiological processes.

Future Directions

There are many potential future directions for research on AMI-1. One area of focus could be on developing more potent and selective LSD1 inhibitors based on the structure of AMI-1. Additionally, more research is needed to fully understand the effects of AMI-1 on gene expression and epigenetic regulation in different cell types and disease models. Finally, the potential therapeutic applications of AMI-1 in cancer and other diseases should be further explored in preclinical and clinical studies.

Synthesis Methods

AMI-1 has been synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of a coupling reagent. Another method involves the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing AMI-1 with high yields and purity.

Scientific Research Applications

AMI-1 has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. AMI-1 has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. By inhibiting LSD1, AMI-1 can alter gene expression and potentially have therapeutic applications in cancer and other diseases.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-24-11-10-21-20(24)26-16-8-6-15(7-9-16)23-19(25)12-14-13-22-18-5-3-2-4-17(14)18/h2-11,13,22H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZBMAWYREEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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